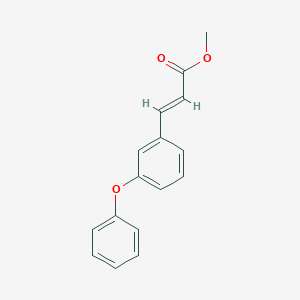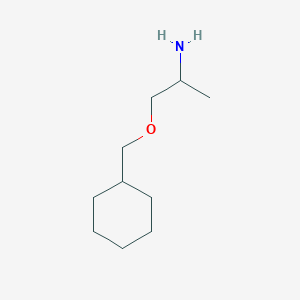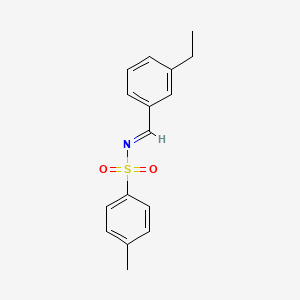
(R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organosulfur compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps. One common method includes the use of organometallic catalysts for coupling reactions. For instance, the synthesis of o-tolyl benzonitrile, a related compound, often employs Pd-catalyzed or Ni-catalyzed Suzuki coupling reactions .
Industrial Production Methods
Industrial production methods for such complex compounds often rely on high-yield catalytic processes. The use of Ni-catalysts can be an alternative to the more expensive Pd-catalysts, making the process more cost-effective for bulk manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The phosphanyl group can be reduced under specific conditions.
Substitution: The tolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for nucleophilic substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group typically yields sulfonamides, while reduction of the phosphanyl group can lead to phosphines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in catalytic reactions. Its unique structure allows it to facilitate various organic transformations .
Biology and Medicine
In biology and medicine, this compound can be used in the synthesis of pharmaceuticals, particularly those involving complex organic molecules. Its ability to undergo multiple types of reactions makes it a versatile building block .
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the production of advanced materials and specialty chemicals .
Wirkmechanismus
The mechanism of action of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form strong hydrogen bonds, while the phosphanyl group can coordinate with metal centers, facilitating catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
o-Tolyl benzonitrile: Used in the synthesis of sartans, a class of antihypertensive drugs.
Sulfonamides: Commonly used in pharmaceuticals for their antibacterial properties.
Uniqueness
What sets ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C31H46NOPS |
|---|---|
Molekulargewicht |
511.7 g/mol |
IUPAC-Name |
N-[(S)-(2-dicyclohexylphosphanylphenyl)-(2-methylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C31H46NOPS/c1-24-16-12-13-21-27(24)30(32(5)35(33)31(2,3)4)28-22-14-15-23-29(28)34(25-17-8-6-9-18-25)26-19-10-7-11-20-26/h12-16,21-23,25-26,30H,6-11,17-20H2,1-5H3/t30-,35?/m0/s1 |
InChI-Schlüssel |
PYPAPVWEZJWYCQ-KIYCQYGCSA-N |
Isomerische SMILES |
CC1=CC=CC=C1[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C |
Kanonische SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


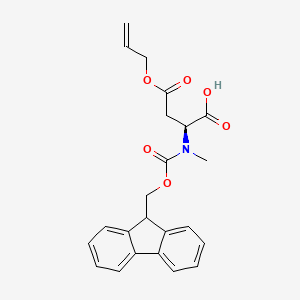
![2-(Pyridin-3-yl)benzo[d]oxazol-4-amine](/img/structure/B15328761.png)
![(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B15328773.png)
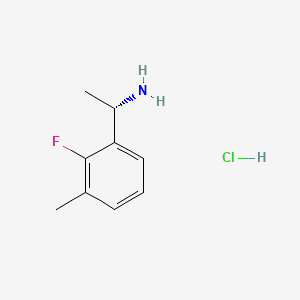
![3-Chloro-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B15328784.png)
![3-(1H-indol-3-yl)-2-{[(3-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B15328793.png)
![2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride](/img/structure/B15328796.png)
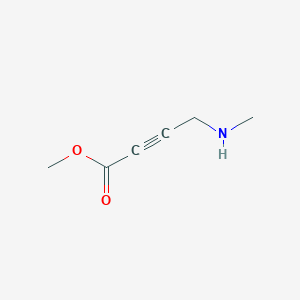

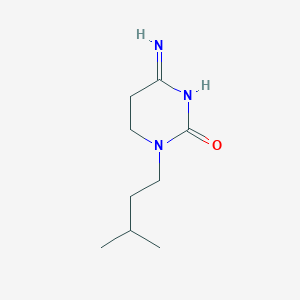
![2-Amino-2-[3-(methoxymethyl)phenyl]ethanol;hydrochloride](/img/structure/B15328815.png)
